Morpheridine
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Overview
Description
Morpheridine, also known as morpholinoethylnorpethidine, is a synthetic opioid analgesic. It is a 4-phenyl piperidine derivative related to the clinically used opioid analgesic drug pethidine (meperidine). This compound is known for its strong analgesic properties, being approximately four times more potent than pethidine. Unlike pethidine, this compound does not cause convulsions but produces standard opioid side effects such as sedation and respiratory depression .
Preparation Methods
The synthesis of morpheridine involves several steps. The key intermediate, normeperidine, is obtained through a series of reactions. Initially, benzyl cyanide is alkylated with the tosyl analog of bischloroethylamine, leading to the formation of a substituted piperidine. Basic hydrolysis converts the nitrile to the acid, which is then treated with sulfuric acid in ethanol to esterify the acid and remove the tosyl group, yielding the secondary amine. Finally, alkylation of this amine with N-(2-chloroethyl)morpholine produces this compound .
Chemical Reactions Analysis
Morpheridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the this compound molecule. Common reagents used in these reactions include sulfuric acid, ethanol, and N-(2-chloroethyl)morpholine.
Scientific Research Applications
Morpheridine has been studied extensively for its analgesic properties. It has been used in research to understand the mechanisms of opioid analgesics and their effects on the central nervous system. In medicine, this compound’s potent analgesic effects make it a subject of interest for pain management, although it is not currently used clinically. In chemistry, this compound serves as a model compound for studying the synthesis and reactions of piperidine derivatives .
Mechanism of Action
Morpheridine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, altering the perception of and response to pain. This compound primarily targets the mu-opioid receptor subtype, which is responsible for its analgesic effects. The activation of these receptors leads to generalized central nervous system depression, resulting in sedation and respiratory depression .
Comparison with Similar Compounds
Morpheridine is similar to other opioid analgesics such as pethidine (meperidine), anileridine, furethidine, and carbetidine. Compared to pethidine, this compound is more potent and does not cause convulsions. Anileridine, furethidine, and carbetidine are also piperidine derivatives with analgesic properties, but each has unique chemical structures and pharmacological profiles. This compound’s unique feature is its combination of high potency and reduced risk of convulsions .
Properties
CAS No. |
469-81-8 |
---|---|
Molecular Formula |
C20H30N2O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22/h3-7H,2,8-17H2,1H3 |
InChI Key |
JDEDMCKQPKGSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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